3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one
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Overview
Description
3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones This compound is characterized by the presence of a chromenone core, substituted with a 3-chloro-4-fluorobenzenesulfonyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-fluorobenzenesulfonyl chloride, which is then reacted with 8-ethoxy-2H-chromen-2-one under controlled conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chromenone core can interact with DNA or other cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluorobenzenesulfonyl chloride
- 8-ethoxy-2H-chromen-2-one
- 3-chloro-4-fluorobenzenesulfonyl fluoride
Uniqueness
3-(3-chloro-4-fluorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)sulfonyl-8-ethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFO5S/c1-2-23-14-5-3-4-10-8-15(17(20)24-16(10)14)25(21,22)11-6-7-13(19)12(18)9-11/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHBQUTYVBMRCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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